2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one
Description
The compound 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one (CAS: 106461-41-0) is a triazolone derivative featuring a piperazinyl-phenyl backbone and a hydroxylphenyl substituent. Its molecular formula is C₂₂H₂₇N₅O₂, with a molecular weight of 393.48 g/mol .
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-7-5-15(6-8-17)22-11-9-21(10-12-22)14-1-3-16(4-2-14)23-13-19-20-18(23)25/h1-8,13,24H,9-12H2,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROLAUXVBLEXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568615 | |
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79538-90-2 | |
| Record name | 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as itraconazole, target the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Mode of Action
For instance, itraconazole inhibits the enzyme lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. This disruption in ergosterol synthesis leads to a buildup of toxic 14α-methyl sterols in the fungal cell, which ultimately leads to cell death.
Biochemical Pathways
The compound likely affects the ergosterol biosynthesis pathway, given its structural similarity to known antifungal agents. By inhibiting the enzyme lanosterol 14α-demethylase, it prevents the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death.
Biological Activity
2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention for its diverse biological activities. This compound, with the CAS number 106461-41-0 and a molecular formula of C22H27N5O2, is part of the triazole family, known for their pharmacological significance. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring connected to a piperazine moiety and a hydroxyphenyl group. The molecular weight is approximately 393.48 g/mol. The detailed structure can be represented as follows:
- Molecular Formula : C22H27N5O2
- IUPAC Name : 2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
- SMILES Notation : CCC(C)N1N=CN(C1=O)c2ccc(cc2)N3CCN(CC3)c4ccc(O)cc4
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound possess potent activity against various bacterial and fungal strains.
Case Studies
- Antifungal Activity :
- Antibacterial Activity :
The biological activity of triazole compounds is often attributed to their ability to inhibit key enzymes involved in microbial metabolism. For instance, they may interfere with the synthesis of ergosterol in fungal cell membranes or inhibit DNA synthesis in bacteria.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of hydrophobic groups | Increases antifungal activity |
| Substitution on the triazole ring | Enhances antibacterial properties |
| Hydroxyl group presence | May improve solubility and bioavailability |
In Vitro Studies
In vitro studies have consistently shown that triazole derivatives exhibit a range of biological activities:
- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal : Active against common fungal pathogens.
Summary of Findings
A comprehensive review of the literature reveals that compounds similar to this compound are promising candidates for further development as antimicrobial agents due to their potent activity and favorable SAR profiles.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
The compound is primarily utilized in the synthesis of Posaconazole, a broad-spectrum antifungal medication effective against various fungal infections, including those caused by Aspergillus and Candida species. Posaconazole works by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. The triazole structure of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one contributes to this mechanism of action.
2. Antidepressant Potential
Research indicates that compounds with similar structures may exhibit antidepressant properties. The piperazine moiety is known for its role in various psychoactive drugs. Studies suggest that modifications to the triazole ring can lead to compounds with enhanced serotonin receptor affinity, potentially offering new avenues for antidepressant development.
3. Anticancer Properties
Emerging studies have highlighted the potential anticancer applications of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in oncology research. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Triazole Core : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Piperazine Substitution : The introduction of the piperazine group occurs via nucleophilic substitution reactions, enhancing the biological activity of the compound.
- Hydroxylation : Hydroxyl groups are introduced to enhance solubility and bioactivity.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Antifungal Efficacy Study | Demonstrated that derivatives of 2,4-Dihydro-4-[...] exhibited significant antifungal activity against Candida albicans. | Supports its application in antifungal drug development. |
| Antidepressant Activity Research | Showed that related compounds affected serotonin levels in animal models. | Indicates potential for treating mood disorders. |
| Cancer Cell Apoptosis Study | Found that triazole derivatives could induce apoptosis in breast cancer cells through specific signaling pathways. | Suggests a novel approach for cancer therapy. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparison
Table 1: Structural Features of Analogous Compounds
Key Observations :
- The target compound and its methoxy analog (74853-07-9) differ only in the hydroxyl vs. methoxy group on the phenyl ring, impacting polarity and hydrogen-bonding capacity .
- Itraconazole and posaconazole share the triazolone core but incorporate larger, lipophilic substituents (e.g., dichlorophenyl, difluorophenyl) for enhanced antifungal activity .
- Nefazodone retains the triazolone-piperazine framework but includes a phenoxyethyl group, aligning with its role as a serotonin antagonist .
Pharmacological and Physicochemical Comparison
Table 2: Pharmacological and Solubility Data
Key Findings :
- The target compound exhibits higher aqueous solubility compared to itraconazole and posaconazole, likely due to its hydroxyl group enhancing polarity .
- Nefazodone ’s higher solubility and moderate LogP align with its oral bioavailability as an antidepressant .
- Lipophilic substituents in itraconazole and posaconazole reduce solubility but improve membrane penetration for antifungal efficacy .
Preparation Methods
Demethylation of Methoxy Precursors
The primary synthesis route involves the demethylation of 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one . This precursor undergoes selective O-demethylation at the para-methoxy group to yield the target hydroxyphenyl derivative. Reaction conditions typically employ hydrobromic acid (HBr, 48% w/w) in acetic acid at 80–90°C for 6–8 hours, achieving a conversion efficiency of 78–82% .
Table 1: Demethylation Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reagent | HBr in acetic acid (1:3) |
| Temperature | 80–90°C |
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
| Byproducts | <5% residual methoxy form |
The reaction mechanism proceeds via acid-catalyzed nucleophilic substitution, where bromide ions attack the methyl ether group. Post-reaction neutralization with sodium bicarbonate ensures precipitation of the crude product, which is subsequently recrystallized from methanol .
N-Alkylation for Piperazine Functionalization
Alternative routes leverage N-alkylation to introduce the piperazinyl-phenyl moiety. As detailed in US Patent 4,791,111, this method employs 1-(4-chlorophenyl)piperazine and 4-bromophenyl triazole intermediates in dimethyl sulfoxide (DMSO) with potassium carbonate as a base . The reaction proceeds at 110–120°C for 12–16 hours, achieving a 65–70% yield.
Key Reaction Steps:
-
Substrate Activation: The triazole intermediate is treated with sodium hydride to generate a reactive alkoxide.
-
Nucleophilic Attack: The piperazine nitrogen attacks the electrophilic carbon of the bromophenyl group.
-
Workup: The product is extracted with dichloromethane, washed with water, and purified via silica gel chromatography .
Cyclization Techniques for Triazole Ring Formation
The triazole core is constructed via cyclization of hydrazinecarboxaldehyde derivatives. A representative protocol from the patent literature reacts 2-(1-methylpropylidene)hydrazine with 4-[4-(4-hydroxyphenyl)piperazin-1-yl]benzaldehyde in ethanol under reflux . The reaction is catalyzed by p-toluenesulfonic acid (PTSA, 0.1 eq) and monitored by TLC for completion (6–8 hours).
Table 2: Cyclization Reaction Optimization
| Variable | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 0.1 eq PTSA | Maximizes rate without side reactions |
| Solvent | Anhydrous ethanol | 72% yield vs. 58% in THF |
| Temperature | Reflux (78°C) | Completes in 6 hours |
Purification and Isolation Methods
Crude product purification is critical due to the compound’s low solubility in polar solvents. Column chromatography using silica gel and a chloroform-methanol gradient (99:1 to 95:5) removes unreacted starting materials and hydroxylated byproducts . Final recrystallization from acetone-hexane (1:2) yields white crystalline solids with a melting point of 177–179°C .
Table 3: Purification Outcomes by Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Gel Chromatography | 95–97 | 85–90 |
| Recrystallization | 98–99 | 70–75 |
Analytical Characterization
Post-synthesis analysis confirms structural integrity:
-
¹H NMR (400 MHz, DMSO-d6): δ 9.12 (s, 1H, OH), 7.68 (d, J=8.8 Hz, 2H, Ar-H), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 3.25–3.10 (m, 8H, piperazine-H) .
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile-water 60:40), purity >99% .
Scalability and Industrial Feasibility
Bench-scale reactions (100 g precursor) demonstrate consistent yields (75–80%) under optimized conditions. Challenges include controlling exothermic demethylation and minimizing solvent waste during chromatography. Continuous flow systems are proposed to enhance throughput .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperazine derivatives are coupled with triazolone precursors under reflux conditions (e.g., in dichloromethane or acetonitrile). Purity validation requires HPLC (>99% purity) and spectroscopic techniques:
- 1H/13C NMR for structural confirmation (e.g., δH 7.3–6.8 ppm for aromatic protons, δC 150–115 ppm for triazolone and piperazine carbons) .
- ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 731.3) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR : Assign aromatic protons and heterocyclic carbons via 2D-COSY and HSQC to resolve overlapping signals. For example, distinguish piperazine (δC ~50 ppm) from triazolone (δC ~150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates isobaric impurities (e.g., sodium adducts at m/z 753.3 vs. protonated ions) .
- IR Spectroscopy : Confirm hydroxyl (νO-H ~3400 cm⁻¹) and triazolone carbonyl (νC=O ~1700 cm⁻¹) groups. Contradictions arise from solvent effects; use dry films or KBr pellets for consistency .
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (e.g., ~4.5 eV for triazolone derivatives) and electrostatic potential maps for reactivity hotspots .
- Correlation-energy functionals : Apply Colle-Salvetti formulas to estimate electron correlation effects, critical for modeling π-π stacking in crystallography .
Advanced Research Questions
Q. What experimental designs are recommended for evaluating this compound’s pharmacological activity, particularly in overcoming data discrepancies between in vitro and in vivo models?
- Methodological Answer :
- In vitro : Use endothelial cell proliferation assays (IC50 values) with controls for VEGF receptor inhibition. Replicate conditions (e.g., 37°C, 5% CO₂) to minimize variability .
- In vivo : Apply randomized block designs with split plots for dose-response studies (e.g., 4 replicates, 5 animals/group). Address contradictions via pharmacokinetic profiling (e.g., plasma UPLC-MS to confirm bioavailability) .
Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target binding?
- Methodological Answer :
- Substituent Screening : Replace the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., 2,4-dichlorophenyl) to enhance hydrophobic interactions. Synthesize analogues via Suzuki-Miyaura coupling .
- Docking Simulations : Use AutoDock Vina to model binding to VEGFR2 (PDB: 3VO3). Prioritize derivatives with ΔG < -9 kcal/mol .
Q. What methodologies are effective in analyzing environmental degradation pathways of this compound?
- Methodological Answer :
- Fate Studies : Use LC-QTOF-MS to identify transformation products in soil/water matrices. Monitor hydrolysis (pH 5–9) and photolysis (UV-254 nm) .
- Ecotoxicity : Apply OECD Test No. 201/202 for algal and Daphnia magna assays. Use probabilistic hazard assessment (PHA) models to extrapolate lab data to ecosystem impacts .
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer :
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., methanol/water 1:1). Solve structures using SHELX; refine with Olex2. Compare with similar triazolones (e.g., CCDC 1528319) .
- Torsion Angle Analysis : Validate piperazine-phenyl dihedral angles (e.g., ~30° for optimal packing) against DFT-optimized geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
